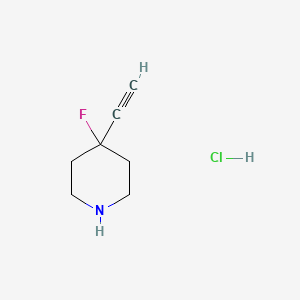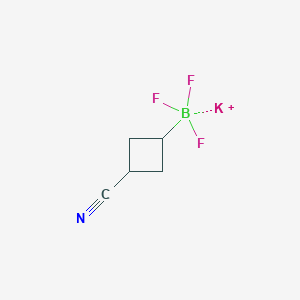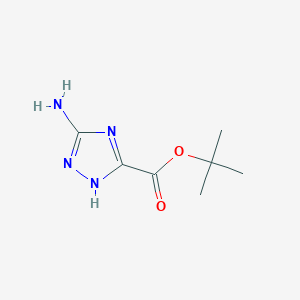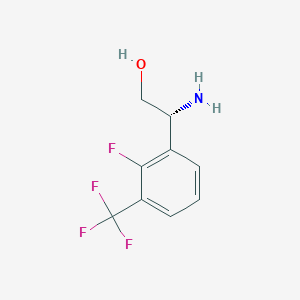
4-Ethynyl-4-fluoropiperidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-4-fluoropiperidinehydrochloride is a chemical compound with the molecular formula C7H11ClFN It is a derivative of piperidine, a six-membered heterocyclic amine, and features both an ethynyl and a fluorine substituent on the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4-fluoropiperidinehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which is commercially available.
Fluorination: The piperidine is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position.
Ethynylation: The fluorinated piperidine is then subjected to ethynylation using an ethynylating agent like ethynylmagnesium bromide or ethynyl lithium in the presence of a suitable catalyst.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-4-fluoropiperidinehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction may produce alkanes.
Applications De Recherche Scientifique
4-Ethynyl-4-fluoropiperidinehydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as conductive polymers and organic semiconductors.
Biological Studies: It can be used as a probe to study the interactions of fluorinated compounds with biological systems, providing insights into drug-receptor interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-4-fluoropiperidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The ethynyl group can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoropiperidine: A simpler analog without the ethynyl group, used in similar applications but with different reactivity.
4-Ethynylpiperidine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
4,4-Difluoropiperidine: Contains two fluorine atoms, offering different steric and electronic effects.
Uniqueness
4-Ethynyl-4-fluoropiperidinehydrochloride is unique due to the combination of the ethynyl and fluorine substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and material properties.
Propriétés
Formule moléculaire |
C7H11ClFN |
|---|---|
Poids moléculaire |
163.62 g/mol |
Nom IUPAC |
4-ethynyl-4-fluoropiperidine;hydrochloride |
InChI |
InChI=1S/C7H10FN.ClH/c1-2-7(8)3-5-9-6-4-7;/h1,9H,3-6H2;1H |
Clé InChI |
TVDODOZLUSDMHF-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CCNCC1)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13558976.png)
![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B13558978.png)
![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)

![2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde](/img/structure/B13558989.png)


![2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride](/img/structure/B13559003.png)


